Typhaneoside
Overview
Description
Typhaneoside is a flavonoid glycoside plant extract . It has an inhibitory effect on the proliferation of human umbilical arterial smooth muscle cells (HUASMC) . The molecular formula of Typhaneoside is C34H42O20 .
Synthesis Analysis
A selective and rapid ultra-performance liquid chromatography method with tandem mass spectrometric (UPLC–MS/MS) detection was developed for simultaneous determination of typhaneoside and isorhamnetin-3-O-neohesperidoside in rat plasma . This method was applied to the pharmacokinetic study of Pollen Typhae extract .
Molecular Structure Analysis
Typhaneoside has a molecular formula of C34H42O20 and a molecular weight of 770.69 . It has a density of 1.73±0.1 g/cm3, a boiling point of 1065.0±65.0 °C, and a flash point of 332.6°C .
Chemical Reactions Analysis
During the carbonizing process of the Pollen Grains of Typha, the chemical compositions in drugs will be changed . Some of the components will be lost during the process of carbonizing .
Physical And Chemical Properties Analysis
Typhaneoside has a molecular weight of 770.69 . It has a density of 1.73±0.1 g/cm3, a boiling point of 1065.0±65.0 °C, and a flash point of 332.6°C .
Scientific Research Applications
Acute Myeloid Leukemia (AML) Treatment
Typhaneoside (TYP) has shown effectiveness against acute myeloid leukemia (AML). It reduces AML cell viability, arrests the cell cycle, induces apoptosis, and causes reactive oxygen species accumulation. TYP also induces ferroptosis and autophagy in AML cells, suggesting its potential as a therapeutic agent for AML (Zhu, Huang, Chen, Sheng, & Zheng, 2019).
Influence on Human Umbilical Arterial Smooth Muscle Cells
A study on human umbilical arterial smooth muscle cells (HUASMC) found that typhaneoside is not toxic within certain concentration ranges and can inhibit cell proliferation after 72 hours of exposure (Wang Wei, 2006).
Cardiac Health
Typhaneoside impacts ventricular remodeling and regulates the PI3K/Akt/mTOR autophagy transduction pathway in rats with heart failure post-myocardial infarction. It regulates inflammatory markers and improves cardiac structure and function, suggesting its utility in heart failure management (Zhang, Yang, Zhang, Dong, Peng, & Zhao, 2019).
Antioxidant Properties
Typhaneoside, as a constituent of Typha angustifolia, exhibits significant antioxidant activities. It helps in reducing oxidative stress markers and promotes cell proliferation, highlighting its potential for inflammation treatment (Chen, Cao, Bao, Zhang, & Ding, 2017).
Effect on Neurotransmitter Release
A study investigating the impact of typhaneoside on neurotransmitter release found that it suppresses glutamate release in rat cerebrocortical nerve terminals. This activity is mediated through inhibition of voltage-dependent calcium entry and the MAPK/ERK/synapsin I signaling cascade, suggesting its potential in modulating brain functions (Chiu, Lin, Lee, Lu, Wang, & Wang, 2021).
Anti-nociceptive Effects
Typhaneoside is identified as a main anti-nociceptive constituent in the pollen of Typha angustifolia. This finding indicates its potential use in pain management and highlights its significance in traditional Chinese medicine (Zeng, Wu, Cao, Wang, Deng, & Zhou, 2018).
Safety And Hazards
Future Directions
Typhaneoside has been used in the treatment of acute kidney injury (AKI) with the precise targeting ability on mitochondria and renal tubule . It has increased antiapoptotic and antioxidative effect, and promoted mitochondria and kidney function restoration . This represents a promising nanomedicine for AKI treatment .
properties
IUPAC Name |
3-[(2S,3R,4S,5S,6R)-4,5-dihydroxy-3-[(2R,3R,4R,5R,6S)-3,4,5-trihydroxy-6-methyloxan-2-yl]oxy-6-[[(2R,3R,4R,5R,6S)-3,4,5-trihydroxy-6-methyloxan-2-yl]oxymethyl]oxan-2-yl]oxy-5,7-dihydroxy-2-(4-hydroxy-3-methoxyphenyl)chromen-4-one | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C34H42O20/c1-10-20(38)24(42)27(45)32(49-10)48-9-18-22(40)26(44)31(54-33-28(46)25(43)21(39)11(2)50-33)34(52-18)53-30-23(41)19-15(37)7-13(35)8-17(19)51-29(30)12-4-5-14(36)16(6-12)47-3/h4-8,10-11,18,20-22,24-28,31-40,42-46H,9H2,1-3H3/t10-,11-,18+,20-,21-,22+,24+,25+,26-,27+,28+,31+,32+,33-,34-/m0/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
POMAQDQEVHXLGT-QDYYQVSOSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1C(C(C(C(O1)OCC2C(C(C(C(O2)OC3=C(OC4=CC(=CC(=C4C3=O)O)O)C5=CC(=C(C=C5)O)OC)OC6C(C(C(C(O6)C)O)O)O)O)O)O)O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@H]1[C@@H]([C@H]([C@H]([C@@H](O1)OC[C@@H]2[C@H]([C@@H]([C@H]([C@@H](O2)OC3=C(OC4=CC(=CC(=C4C3=O)O)O)C5=CC(=C(C=C5)O)OC)O[C@H]6[C@@H]([C@@H]([C@H]([C@@H](O6)C)O)O)O)O)O)O)O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C34H42O20 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
770.7 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
CID 44566503 | |
CAS RN |
104472-68-6 | |
Record name | Typhaneoside | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=104472-68-6 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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